Biotin-(5-fluorescein)-conjugate

Catalog No.
S3327613
CAS No.
957494-27-8
M.F
C33H32N4O8S
M. Wt
644.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Biotin-(5-fluorescein)-conjugate

CAS Number

957494-27-8

Product Name

Biotin-(5-fluorescein)-conjugate

IUPAC Name

5-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethylcarbamoyl]-2-(3-hydroxy-6-oxoxanthen-9-yl)benzoic acid

Molecular Formula

C33H32N4O8S

Molecular Weight

644.7 g/mol

InChI

InChI=1S/C33H32N4O8S/c38-18-6-9-21-25(14-18)45-26-15-19(39)7-10-22(26)29(21)20-8-5-17(13-23(20)32(42)43)31(41)35-12-11-34-28(40)4-2-1-3-27-30-24(16-46-27)36-33(44)37-30/h5-10,13-15,24,27,30,38H,1-4,11-12,16H2,(H,34,40)(H,35,41)(H,42,43)(H2,36,37,44)/t24-,27-,30-/m0/s1

InChI Key

DFUFXKZUEOKPSD-LFERIPGTSA-N

SMILES

C1C2C(C(S1)CCCCC(=O)NCCNC(=O)C3=CC(=C(C=C3)C4=C5C=CC(=O)C=C5OC6=C4C=CC(=C6)O)C(=O)O)NC(=O)N2

Synonyms

biotin-4-fluorescein

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)NCCNC(=O)C3=CC(=C(C=C3)C4=C5C=CC(=O)C=C5OC6=C4C=CC(=C6)O)C(=O)O)NC(=O)N2

Isomeric SMILES

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCNC(=O)C3=CC(=C(C=C3)C4=C5C=CC(=O)C=C5OC6=C4C=CC(=C6)O)C(=O)O)NC(=O)N2

Biotin-(5-fluorescein)-conjugate, also known as N-(Biotinylamidoethyl)-fluorescein-5-carboxamide, is a chemical compound that combines the properties of biotin and fluorescein. Biotin is a vitamin that exhibits a strong affinity for avidin and streptavidin proteins, while fluorescein is a fluorescent dye that emits light upon excitation. The structure of this conjugate features a biotin moiety linked to a fluorescein moiety via an amide bond, which is essential for maintaining the functionality of both components . The molecular formula for this compound is C33_{33}H32_{32}N4_{4}O8_{8}S, with a molecular weight of approximately 644.70 g/mol .

  • Biotin: A vitamin (B7) that readily binds to the proteins avidin and streptavidin with high affinity []. This specific and strong interaction forms the basis for many research techniques.
  • Fluorescein Isothiocyanate (FITC): A fluorescent molecule that emits green light when excited by specific wavelengths of light []. This fluorescence allows researchers to visualize and quantify biotinylated molecules.

Detection and Quantification of Biotinylated Molecules

Biotin-FITC is widely used to detect and quantify molecules labeled with biotin. This labeling can be achieved through various methods, including:

  • Antibody conjugation: Antibodies can be linked to biotin, allowing researchers to target specific proteins or cells for visualization using Biotin-FITC [].
  • Nucleic acid labeling: Biotin can be linked to DNA or RNA probes, enabling their detection and localization in cells or tissues using Biotin-FITC [].
  • Protein-protein interaction studies: Biotin can be used to tag one protein, while its interacting partner is labeled with streptavidin. Biotin-FITC can then be used to detect the interaction between the two molecules [].

The strong binding between biotin and streptavidin, coupled with the fluorescence of FITC, allows for sensitive and specific detection of biotinylated molecules. This is crucial for various research areas, including:

  • Immunofluorescence microscopy: Visualizing specific proteins or cells within tissues or cell cultures [].
  • Flow cytometry: Quantifying the presence and abundance of specific cell populations based on their surface markers [].
  • Electrophoretic mobility shift assays (EMSA): Studying protein-DNA interactions [].

Quantification of Avidin and Streptavidin

Biotin-FITC can be used to accurately measure the concentration of avidin and streptavidin in various samples []. This is because these proteins bind to biotin with exceptionally high affinity, leading to quenching of the FITC fluorescence. The extent of fluorescence quenching can be measured and correlated to the concentration of avidin or streptavidin present. This approach offers a sensitive and reliable method for quantifying these crucial research tools.

Other Applications

Biotin-FITC can also be employed in various other research applications, including:

  • Cell viability assays: Assessing the viability of cells based on their ability to exclude a quencher molecule, allowing FITC fluorescence to be detected [].
  • Enzyme-linked immunosorbent assays (ELISAs): Utilizing biotin-labeled antibodies and streptavidin-conjugated detection molecules to detect antigens in a sample [].

The synthesis of Biotin-(5-fluorescein)-conjugate typically involves several organic reactions. A common reaction pathway includes:

  • Activation of the Carboxylic Acid Group: The carboxylic acid group on the fluorescein moiety is activated using coupling agents.
  • Amide Formation: The activated fluorescein reacts with a biotin derivative containing an amine group, leading to the formation of the amide bond that links the two functional groups.

This reaction scheme allows for the efficient creation of the conjugate while preserving the biological activities of both biotin and fluorescein .

Biotin-(5-fluorescein)-conjugate plays a significant role in various biological assays, particularly those utilizing avidin or streptavidin. The strong binding affinity between biotin and these proteins allows for sensitive detection and quantification of biotinylated molecules. In assays, the fluorescence emitted by fluorescein can be used to measure concentrations of avidin or streptavidin, as their binding leads to quenching of the fluorescence signal .

The synthesis methods for Biotin-(5-fluorescein)-conjugate can vary, but they generally include:

  • Coupling Reactions: Utilizing chemical coupling agents to facilitate the formation of amide bonds between biotin and fluorescein.
  • Solvent Selection: Common solvents include dimethyl sulfoxide (DMSO), which aids in solubilizing both reactants.
  • Purification Techniques: After synthesis, purification methods such as high-performance liquid chromatography (HPLC) are employed to ensure high purity levels (≥90%) of the final product .

Biotin-(5-fluorescein)-conjugate has numerous applications in scientific research:

  • Fluorescent Probes: It serves as a fluorescent probe for detecting avidin and streptavidin in various assays.
  • Labeling Agents: It can label biomolecules, such as antibodies, enabling visualization and quantification in immunoassays.
  • Quantification Techniques: The conjugate is used in spectrophotometric assays to measure concentrations based on fluorescence quenching principles .

Interaction studies involving Biotin-(5-fluorescein)-conjugate focus on its binding dynamics with avidin and streptavidin. These studies reveal:

  • Binding Affinity: The conjugate exhibits exceptionally high binding affinity for avidin and streptavidin, which is critical for its use in assays.
  • Fluorescence Quenching: The interaction leads to significant quenching of fluorescein fluorescence, allowing researchers to quantify protein concentrations accurately through changes in fluorescence intensity .

Several compounds share similarities with Biotin-(5-fluorescein)-conjugate. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
Fluorescein IsothiocyanateContains isothiocyanate group for labelingCommonly used for labeling proteins in immunofluorescence assays
Biotin-Alexa Fluor ConjugatesVarious Alexa Fluor dyes conjugated to biotinProvides a broader range of fluorescence spectra
Biotin-DyLight ConjugatesDyLight dyes with biotin functionalityOffers enhanced brightness and photostability

Biotin-(5-fluorescein)-conjugate stands out due to its specific combination of biotin's strong binding properties and fluorescein's fluorescent capabilities, making it particularly useful in assays requiring both detection and quantification capabilities .

XLogP3

1.6

Dates

Modify: 2023-08-19

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